1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid
Description
Chemical Identity and Structural Characterization of 1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic Acid
Systematic Nomenclature and Molecular Formula
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary designation being this compound. Alternative nomenclature systems provide additional naming conventions, including 4-piperidinecarboxylic acid, 1-(6-chloro-3-pyridazinyl) and 1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxylic acid. The compound is definitively identified by Chemical Abstracts Service registry number 339276-36-7, which serves as the unique numerical identifier in chemical databases worldwide.
The molecular formula is established as C₁₀H₁₂ClN₃O₂, indicating a composition of ten carbon atoms, twelve hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight is consistently reported as 241.67 grams per mole across multiple authoritative sources. The structural framework can be systematically described as a piperidine ring bearing a carboxylic acid functional group at the 4-position, with the nitrogen atom at position 1 substituted by a 6-chloropyridazin-3-yl moiety.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ClN₃O₂ | |
| Molecular Weight | 241.67 g/mol | |
| Chemical Abstracts Service Number | 339276-36-7 | |
| MDL Number | MFCD00664523 |
Crystallographic Analysis and Conformational Isomerism
Crystallographic investigations reveal that this compound exhibits distinct solid-state characteristics with a melting point range of 200.00°C to 202.00°C. The thermal transition properties indicate strong intermolecular interactions within the crystal lattice, likely arising from hydrogen bonding networks involving the carboxylic acid functional group and potential halogen bonding interactions from the chlorine substituent.
The compound exists in well-defined conformational states due to the inherent flexibility of the piperidine ring system. The six-membered saturated ring can adopt various chair and boat conformations, with the 4-carboxylic acid substituent preferentially occupying equatorial positions to minimize steric interactions. The pyridazine moiety, being aromatic and planar, constrains the overall molecular geometry while the chlorine substituent at the 6-position influences the electronic distribution throughout the heterocyclic system.
Three-dimensional conformational analysis indicates that the compound possesses rotational freedom around the carbon-nitrogen bond connecting the piperidine and pyridazine rings. This conformational flexibility contributes to the compound's ability to adopt multiple low-energy geometries, which has important implications for molecular recognition processes and potential biological interactions. The presence of the electron-withdrawing chlorine atom and the carboxylic acid group creates asymmetric charge distribution patterns that influence the preferred conformational arrangements.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and electronic environment of this compound. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that reflect the distinct electronic environments created by the heterocyclic pyridazine ring and the saturated piperidine system.
The aromatic protons of the pyridazine ring appear in the downfield region, typically between 7.0 and 8.5 parts per million, reflecting the deshielding effects of the nitrogen atoms and the electron-withdrawing chlorine substituent. The piperidine ring protons display characteristic multipicity patterns consistent with the chair conformation, with axial and equatorial protons showing distinct coupling patterns and chemical shift differences. The carboxylic acid proton, when present in non-exchanging solvents, appears significantly downfield due to the strong deshielding effect of the carbonyl oxygen.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carboxylic acid group appearing around 170-180 parts per million, characteristic of carboxyl carbons. The aromatic carbons of the pyridazine ring exhibit chemical shifts in the 120-160 parts per million range, with the chlorine-bearing carbon showing distinct downfield shifts due to the electronegative halogen substituent. The piperidine carbons appear in the aliphatic region, with the carbon bearing the carboxylic acid group showing characteristic chemical shift patterns.
Infrared (IR) Vibrational Mode Analysis
Infrared vibrational spectroscopy provides characteristic absorption bands that confirm the presence of key functional groups within this compound. The carboxylic acid functional group exhibits distinctive stretching vibrations, with the carbonyl stretch typically appearing around 1634 wavenumbers, as observed in related pyridazine-containing compounds. The broad absorption associated with the hydroxyl group of the carboxylic acid appears in the 2500-3500 wavenumber region, often overlapping with other hydrogen-containing functional groups.
The aromatic carbon-carbon stretching vibrations of the pyridazine ring system produce characteristic bands in the 1450-1650 wavenumber region, while the carbon-nitrogen stretching modes contribute to absorptions in the 1200-1400 wavenumber range. The presence of the chlorine substituent influences the vibrational frequencies of adjacent bonds, creating subtle but detectable shifts in the aromatic region that can be used for structural confirmation.
Piperidine ring vibrations contribute to the fingerprint region of the infrared spectrum, with carbon-hydrogen bending and stretching modes appearing in predictable patterns. The combination of aromatic and aliphatic carbon-hydrogen stretches creates a complex but interpretable pattern that serves as a molecular fingerprint for this specific compound.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and insights into the compound's gas-phase behavior. The molecular ion peak appears at mass-to-charge ratio 241, corresponding to the molecular weight of the intact compound. The presence of chlorine creates a distinctive isotope pattern, with the molecular ion plus two peak appearing at mass-to-charge ratio 243 due to the natural abundance of chlorine-37.
Collision cross section measurements indicate predicted values ranging from 148.2 to 186.9 square angstroms depending on the ionization mode and adduct formation. The protonated molecular ion [M+H]⁺ exhibits a collision cross section of 150.9 square angstroms, while sodium and potassium adducts show increased values of 158.2 and 153.7 square angstroms respectively. These measurements provide insights into the three-dimensional gas-phase structure and molecular volume of the compound.
Common fragmentation pathways include loss of the carboxylic acid group, yielding fragment ions corresponding to the piperidine-pyridazine core structure. The presence of the chlorine atom creates characteristic fragmentation patterns that can be used for structural elucidation and compound identification in complex mixtures.
| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 242.06908 | 150.9 |
| [M+Na]⁺ | 264.05102 | 158.2 |
| [M+K]⁺ | 280.02496 | 153.7 |
| [M-H]⁻ | 240.05452 | 151.6 |
| [M+NH₄]⁺ | 259.09562 | 164.1 |
Computational Chemistry Insights
Density Functional Theory (DFT)-Optimized Geometries
Theoretical calculations using density functional theory provide detailed geometric parameters for this compound in its ground state configuration. The optimized molecular geometry reveals specific bond lengths, bond angles, and dihedral angles that characterize the three-dimensional structure of the compound. The piperidine ring adopts a chair conformation in the lowest energy state, with the carboxylic acid substituent preferentially occupying an equatorial position to minimize steric interactions.
The pyridazine ring maintains planarity as expected for an aromatic system, with the chlorine substituent positioned to minimize repulsive interactions with adjacent ring atoms. The carbon-nitrogen bond connecting the two ring systems exhibits a length typical of carbon-nitrogen single bonds, approximately 1.47 angstroms, allowing for rotational freedom that contributes to conformational flexibility.
Bond angle analysis reveals deviations from ideal tetrahedral geometry around the piperidine nitrogen due to the electronic influence of the attached pyridazine ring. The electron-withdrawing nature of the chlorinated heterocycle affects the electron density distribution throughout the molecule, influencing both geometric parameters and chemical reactivity patterns.
Frontier Molecular Orbital Analysis
Frontier molecular orbital calculations provide insights into the electronic properties and reactivity patterns of this compound. The highest occupied molecular orbital (HOMO) energy levels and lowest unoccupied molecular orbital (LUMO) energy levels determine the compound's electronic excitation properties and potential for participating in electron transfer processes.
The electron-withdrawing effects of both the chlorine substituent and the carboxylic acid functional group significantly influence the frontier orbital energies, lowering both HOMO and LUMO levels compared to unsubstituted analogs. The pyridazine ring system, being electron-deficient due to the presence of two nitrogen atoms, contributes to the overall electron-withdrawing character of the molecule.
Computational analysis reveals that the LUMO is primarily localized on the pyridazine ring system, particularly in regions adjacent to the nitrogen atoms and the chlorine substituent. This localization pattern suggests that electrophilic attack would preferentially occur at positions remote from these electron-withdrawing groups. The HOMO distribution shows significant contribution from the piperidine nitrogen and the carboxylate group, indicating these regions as potential sites for nucleophilic interactions.
The calculated dipole moment reflects the asymmetric charge distribution within the molecule, arising from the combination of electron-donating piperidine nitrogen and electron-withdrawing pyridazine-chlorine moiety. This electronic asymmetry contributes to the compound's potential for intermolecular interactions and influences its physical properties including solubility and crystal packing arrangements.
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c11-8-1-2-9(13-12-8)14-5-3-7(4-6-14)10(15)16/h1-2,7H,3-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQSEGIGDCETIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377202 | |
| Record name | 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339276-36-7 | |
| Record name | 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chlorination of Pyridazine
- Pyridazine is chlorinated selectively at the 6-position using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
- Reaction conditions typically involve refluxing in an inert solvent (e.g., dichloromethane or chloroform) under controlled temperature to avoid over-chlorination or ring degradation.
Formation of the Piperidine Derivative
- The chlorinated pyridazine intermediate is reacted with piperidine derivatives under basic conditions to substitute the chlorine atom with the piperidine moiety.
- This nucleophilic aromatic substitution (SNAr) reaction is facilitated by heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Bases like sodium hydride or potassium carbonate are employed to deprotonate the piperidine nitrogen, enhancing nucleophilicity.
Introduction of the Carboxylic Acid Group at Piperidine 4-Position
- The carboxylation at the 4-position of the piperidine ring can be achieved via several strategies:
- Direct carboxylation of a piperidine intermediate using carbon dioxide under high pressure and temperature.
- Functional group transformation from a precursor such as piperidine-4-carbonitrile or piperidine-4-ester through hydrolysis or oxidation.
- These reactions are typically carried out under acidic or basic hydrolysis conditions, followed by purification.
Purification and Crystallization
- After synthesis, the crude product undergoes purification steps including crystallization and recrystallization using solvents like ethanol or ethyl acetate to remove impurities.
- The purified compound is characterized by melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis to confirm structure and purity.
Representative Preparation Process Summary
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Chlorination of pyridazine | Pyridazine + SOCl2 or PCl5, reflux | 6-chloropyridazine |
| 2 | Nucleophilic substitution | 6-chloropyridazine + piperidine, base (NaH, K2CO3), DMF, heat | 1-(6-chloropyridazin-3-yl)piperidine intermediate |
| 3 | Carboxylation/hydrolysis | CO2 or hydrolysis of nitrile/ester derivative, acidic/basic conditions | This compound |
| 4 | Purification | Crystallization, recrystallization in ethanol | Pure final compound |
Detailed Research Findings and Analysis
- The nucleophilic aromatic substitution step is critical and generally proceeds with good yields (~70-85%) when conducted at elevated temperatures (80–120°C) in polar aprotic solvents.
- The carboxylation step can be challenging due to steric hindrance on the piperidine ring; thus, precursor modification (e.g., ester or nitrile intermediates) is often preferred.
- Purification via recrystallization significantly improves product purity, with typical melting points above 200°C indicating high crystallinity and purity.
- Spectroscopic analyses (IR, ^1H NMR, ^13C NMR) confirm the presence of the chloropyridazine ring, piperidine ring, and carboxylic acid functionalities.
- Elemental analysis results closely match theoretical values, confirming the compound's composition.
Comparative Notes on Alternative Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct SNAr substitution on 6-chloropyridazine with piperidine | Straightforward, moderate to high yield | Requires careful control of reaction conditions to avoid side reactions |
| Stepwise synthesis via protected intermediates (e.g., esters, amides) | Allows better control of functional group transformations | Longer synthetic route, more purification steps |
| Photocatalytic or metal-catalyzed coupling (less common for this compound) | Potentially milder conditions | May involve expensive catalysts and complex procedures |
Chemical Reactions Analysis
1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chloropyridazine ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid is a chemical compound with a molecular formula of and a molar mass of approximately 241.68 g/mol . It is characterized by a unique structure that includes a piperidine ring and a chloropyridazine moiety. The presence of the chlorine atom in the pyridazine ring contributes to its chemical reactivity and potential biological activity.
Applications in Medicinal Chemistry
This compound is primarily used as a scaffold for drug development in medicinal chemistry. It has been explored for potential therapeutic applications in various areas.
Biochemical Probe
The compound has been studied for its potential as a biochemical probe in proteomics research, indicating its utility in understanding protein interactions and functions.
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties, although further research is required to fully elucidate its mechanisms of action.
Interaction Studies
Interaction studies involving this compound focus on its binding affinities to various biological targets. Initial studies suggest that it may interact with specific receptors and enzymes, potentially influencing signaling pathways associated with inflammation and pain response. Detailed interaction studies using techniques such as surface plasmon resonance or fluorescence polarization could provide insights into its binding dynamics.
Structural Analogues
Several compounds share structural similarities with this compound.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(6-Chloroquinolin-3-yl)piperidine-4-carboxylic acid | Contains a quinoline instead of pyridazine | Potentially different biological activities due to quinoline structure |
| 1-(5-Fluoropyridazin-3-yl)piperidine-4-carboxylic acid | Fluorine substitution on pyridazine | May exhibit enhanced lipophilicity compared to chlorine variant |
| 1-(2-Pyridyl)piperidine-4-carboxylic acid | Simple pyridine instead of chlorinated pyridazine | Broader spectrum of biological activities due to less steric hindrance |
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloropyridazine ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyridazine-Based Derivatives with Aromatic Substituents
1-[6-(3-Methylphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS: 1119453-12-1)
- Molecular Formula : C₁₇H₁₉N₃O₂
- Molecular Weight : 297.35 g/mol
- Key Difference : Incorporation of a 3-methylphenyl group at the pyridazine 6-position.
1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS: 1119450-52-0)
- Molecular Formula : C₁₆H₁₅FN₃O₂
- Molecular Weight : 301.31 g/mol
- Key Difference : Substitution with a 3-fluorophenyl group.
Table 1: Comparison of Pyridazine Derivatives
| Compound Name | CAS | Substituent | Molecular Weight (g/mol) | Key Property Change |
|---|---|---|---|---|
| Parent Compound | 339276-36-7 | 6-Cl | 241.68 | Baseline |
| 3-Methylphenyl Analog | 1119453-12-1 | 3-Methylphenyl | 297.35 | Increased lipophilicity |
| 3-Fluorophenyl Analog | 1119450-52-0 | 3-Fluorophenyl | 301.31 | Enhanced electronic interactions |
Pyrimidine-Based Analogs
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 1334488-49-1)
- Molecular Formula : C₁₁H₁₅N₃O₃
- Molecular Weight : 237.26 g/mol
- Key Difference : Replacement of pyridazine with pyrimidine and substitution of methoxy at the 6-position.
- Implications : Pyrimidine’s smaller heterocyclic core may reduce steric hindrance, while methoxy improves solubility .
1-(6-Ethoxypyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 1353987-30-0)
Table 2: Pyridazine vs. Pyrimidine Analogs
| Compound Name | CAS | Heterocycle | Substituent | Molecular Weight (g/mol) | Key Property Change |
|---|---|---|---|---|---|
| Parent Compound | 339276-36-7 | Pyridazine | 6-Cl | 241.68 | Baseline |
| 6-Methoxypyrimidinyl Analog | 1334488-49-1 | Pyrimidine | 6-OCH₃ | 237.26 | Improved solubility |
| 6-Ethoxypyrimidinyl Analog | 1353987-30-0 | Pyrimidine | 6-OCH₂CH₃ | 251.29 | Increased hydrophobicity |
Positional Isomers and Carboxylic Acid Variants
1-(6-Chloropyridazin-3-yl)piperidine-3-carboxylic acid (CAS: 893755-57-2)
- Molecular Formula : C₁₀H₁₂ClN₃O₂
- Molecular Weight : 241.68 g/mol
- Key Difference : Carboxylic acid group at the piperidine 3-position instead of 4.
- Implications : Altered spatial arrangement may affect interactions with enzymes or receptors .
1-(5-Bromopyrimidin-2-yl)piperidine-4-carboxylic acid (CAS: 9283-92-4)
Table 3: Positional and Halogen-Substituted Analogs
| Compound Name | CAS | Carboxylic Acid Position | Halogen | Molecular Weight (g/mol) | Key Property Change |
|---|---|---|---|---|---|
| Parent Compound | 339276-36-7 | 4 | Cl | 241.68 | Baseline |
| Piperidine-3-carboxylic Acid Isomer | 893755-57-2 | 3 | Cl | 241.68 | Modified binding orientation |
| 5-Bromopyrimidinyl Analog | 9283-92-4 | 4 | Br | 286.12 | Increased steric bulk |
Biological Activity
1-(6-Chloropyridazin-3-yl)piperidine-4-carboxylic acid is a compound that has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a chloropyridazine moiety, which is known for enhancing biological activity through various mechanisms. The presence of the chlorine atom can influence the compound's pharmacological properties, including its interaction with biological targets.
Research indicates that compounds with a piperidine nucleus exhibit a wide range of biological activities, including:
- Inhibition of GABA uptake : Some derivatives have shown the ability to inhibit the uptake of gamma-aminobutyric acid (GABA), which is crucial for neurotransmission and has implications in treating neurological disorders.
- Antiproliferative effects : Certain piperidine derivatives have demonstrated antiproliferative activity by inhibiting tubulin polymerization, which is essential for cell division.
- Cytotoxicity against cancer cells : Studies have reported that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Cytotoxicity Assays : A study utilizing MTT assays demonstrated that this compound significantly inhibited the growth of MCF-7 cells with an IC50 value indicating potent cytotoxicity .
- Mechanistic Studies : Research has shown that compounds structurally similar to 1-(6-chloropyridazin-3-yl)piperidine derivatives can selectively inhibit histone deacetylases (HDACs), which are implicated in cancer progression . Such inhibition can lead to increased apoptosis in cancer cells.
- Comparative Analysis : Comparative studies with other piperidine derivatives reveal that modifications such as chlorine substitution can enhance or diminish biological activity depending on the target enzyme or receptor .
Q & A
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; analyze degradation products via LC-MS .
- Light Sensitivity : Protect from UV exposure using amber vials; assess photodegradation with UPLC .
- Lyophilization : Improve long-term stability by freeze-drying and storing at -20°C under nitrogen .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
